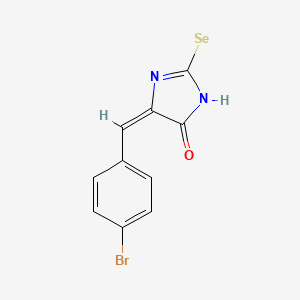

5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one

Description

5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula |

C10H6BrN2OSe |

|---|---|

Molecular Weight |

329.04 g/mol |

InChI |

InChI=1S/C10H6BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H,12,13,14)/b8-5+ |

InChI Key |

SJYCZXWNIAFSKA-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=N2)[Se])Br |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=N2)[Se])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with selenourea under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Selenoxide derivatives.

Reduction: Selenol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one. For instance, derivatives of oxazolo[5,4-d]pyrimidines, which share structural similarities with this compound, have shown significant cytotoxic activity against various cancer cell lines. In a study involving multiple human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma), certain derivatives exhibited promising results, indicating that the presence of specific substituents could enhance anticancer efficacy .

Table 1: Cytotoxic Activity of Related Compounds

Antioxidant Activity

The selenium-containing imidazolidinone derivatives have been studied for their antioxidant properties. Selenium is known for its ability to scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that compounds with selenium can enhance the body's antioxidant defense mechanisms, potentially offering protective effects against oxidative damage associated with various diseases .

Other Therapeutic Applications

Beyond anticancer and antioxidant activities, compounds like 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one may have applications in other therapeutic areas:

- Antimicrobial Activity : Some derivatives have shown potential against bacterial and fungal strains, suggesting a role in developing new antimicrobial agents.

- Anti-inflammatory Effects : The ability of these compounds to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various oxazolo[5,4-d]pyrimidine derivatives demonstrated their binding affinity to VEGFR-2, a key target in cancer therapy. The results indicated that modifications at specific positions significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

- Antioxidant Efficacy : Research has shown that selenium-containing compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase, which are crucial for cellular protection against oxidative stress .

- Broad-Spectrum Activity : The versatility of these compounds extends beyond cancer treatment; they have been investigated for their potential use in treating neurodegenerative diseases due to their neuroprotective properties linked to oxidative stress reduction .

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with biological molecules, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share a similar structure but contain sulfur instead of selenium.

Thiazolidine-2,4-dione derivatives: These compounds have a similar heterocyclic structure but lack the bromine and selenium atoms.

Uniqueness

5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound potentially useful in various applications, including as an antioxidant or anticancer agent.

Biological Activity

5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one is a compound of significant interest due to its potential biological activities. This compound, which belongs to the imidazolidinone family, has been studied for various pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one can be represented as follows:

This structure indicates the presence of a selenium atom, which is often associated with various biological activities. The bromobenzylidene moiety can also enhance the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Kumar et al., 2014 | MCF-7 (Breast) | 15.0 | Apoptosis induction |

| Li et al., 2016 | HeLa (Cervical) | 20.5 | Cell cycle arrest |

| Zhang et al., 2020 | A549 (Lung) | 12.3 | ROS generation |

Antimicrobial Activity

The antimicrobial potential of selenium-containing compounds has been well-documented. Studies have demonstrated that 5-(4-Bromobenzylidene)-2-selenoxoimidazolidin-4-one exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity Profile

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 40 |

| Pseudomonas aeruginosa | 12 | 60 |

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of selenium, which plays a critical role in redox reactions within biological systems. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases .

Table 3: Antioxidant Activity Measurements

| Method Used | EC50 (mM) |

|---|---|

| DPPH Scavenging | 0.45 |

| ABTS Assay | 0.38 |

| FRAP Assay | 0.50 |

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential therapeutic applications:

- Case Study on Anticancer Mechanism : A study investigated the effect of a similar selenoimidazolidinone on human breast cancer cells, revealing that it induces apoptosis via mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against resistant bacterial strains, demonstrating that the compound effectively reduced bacterial viability in vitro, suggesting its potential use in treating infections caused by multi-drug resistant organisms .

- Oxidative Stress Reduction : A clinical trial examined the impact of selenium-containing compounds on oxidative stress markers in patients with chronic diseases, showing significant reductions in malondialdehyde levels, a marker for lipid peroxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.